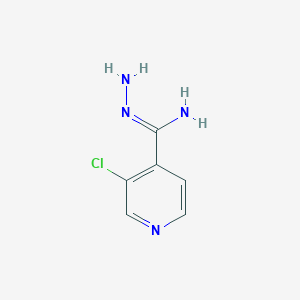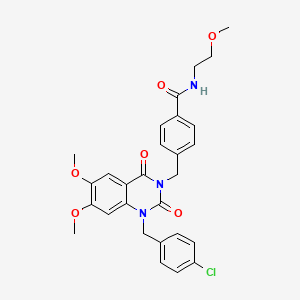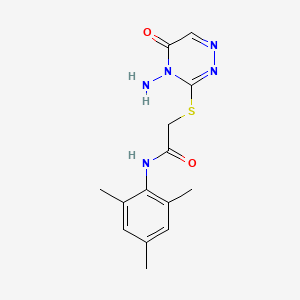
(Z)-N'-Amino-3-chloropyridine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-Amino-3-chloropyridine-4-carboximidamide, also known as ACCI, is a chemical compound that has been widely used in scientific research due to its unique properties. ACCI is a heterocyclic organic compound that contains a pyridine ring with an amino and chloro substituent on the 3 and 4 positions, respectively.
Mécanisme D'action
(Z)-N'-Amino-3-chloropyridine-4-carboximidamide inhibits the activity of PARP by binding to the enzyme's catalytic site, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and eventually cell death in cancer cells. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. In cancer cells, this compound induces apoptosis (programmed cell death) by inhibiting PARP activity. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N'-Amino-3-chloropyridine-4-carboximidamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on (Z)-N'-Amino-3-chloropyridine-4-carboximidamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. In neurodegenerative diseases, further studies are needed to determine the optimal dosing and treatment duration of this compound for neuroprotection. Finally, additional research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
(Z)-N'-Amino-3-chloropyridine-4-carboximidamide can be synthesized through a multi-step reaction starting from 3-chloropyridine. The first step involves the conversion of 3-chloropyridine to 3-chloropyridine-4-carboxylic acid, followed by the reaction with thionyl chloride to form 3-chloropyridine-4-carbonyl chloride. The carbonyl chloride is then reacted with an amine to form the this compound compound.
Applications De Recherche Scientifique
(Z)-N'-Amino-3-chloropyridine-4-carboximidamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP activity can lead to the death of cancer cells, making this compound a potential candidate for cancer therapy.
In neuroscience, this compound has been used to study the role of PARP in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
This compound has also been used in drug discovery as a lead compound for the development of PARP inhibitors and other drugs targeting DNA repair pathways.
Propriétés
IUPAC Name |
N'-amino-3-chloropyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-10-2-1-4(5)6(8)11-9/h1-3H,9H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBZYHEKYMBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=NN)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC(=C1/C(=N/N)/N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2719299.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2719303.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2719309.png)
![2-(4-ethoxyphenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2719310.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2719314.png)

![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)
![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)
